6,7-dihydro-3H-purine-6-thiol
Description
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Structure
3D Structure
Properties
CAS No. |
68206-96-2 |
|---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
6,7-dihydro-3H-purine-6-thiol |
InChI |
InChI=1S/C5H6N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,5,10H,(H,6,7)(H,8,9) |
InChI Key |
MMYNJYDWTYJEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(N=CN2)S |
Origin of Product |
United States |
Nomenclature and Isomeric Forms of 6,7 Dihydro 3h Purine 6 Thiol
IUPAC and Systematic Naming Conventions
The compound known commonly as mercaptopurine exists as a collection of tautomers, leading to various systematic names. zfin.orgebi.ac.uk The name "6,7-dihydro-3H-purine-6-thiol" refers to a specific thiol tautomer of the molecule. nih.govmzcloud.org However, the most stable form is the thione tautomer. aip.orgacs.org The International Union of Pure and Applied Chemistry (IUPAC) name for the most represented structure is 3,7-dihydropurine-6-thione . nih.govnih.govnih.gov This name reflects the thione (=S) structure, which is generally favored over the thiol (-SH) form in the solid state and in solution.
Numerous synonyms and alternative systematic names are used in chemical literature and databases, which can refer to either the thione form or the mixture of tautomers.
Table 1: Nomenclature and Identifiers for this compound and its Tautomers
| Type | Name / Identifier |
|---|---|
| IUPAC Name | 3,7-dihydropurine-6-thione nih.govpharmacompass.com |
| Common Name | Mercaptopurine hmdb.cadrugbank.com |
| CAS Number | 50-44-2 nih.govmolport.com |
| Systematic Synonyms | 1,7-Dihydro-6H-purine-6-thione zfin.orghmdb.ca |
| Purine-6-thiol zfin.orgebi.ac.uk | |
| 6-Thiopurine cymitquimica.com | |
| 6-Thiohypoxanthine zfin.orghmdb.ca |
Tautomeric Equilibrium: Thiol-Thione Isomerism
A defining characteristic of this compound is its existence in a tautomeric equilibrium between thiol and thione forms. zfin.orgebi.ac.uk This prototropic tautomerism involves the migration of a proton and the shifting of double bonds within the purine (B94841) ring system, primarily between a nitrogen atom and the exocyclic sulfur atom. This results in an equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). zfin.orgacs.org
Quantum mechanical calculations have been extensively used to predict the relative stabilities of the various possible tautomers of 6-thiopurine. aip.orgacs.orgacs.org These computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations (like MP2 and CCSD(T)), consistently predict that thione tautomers are energetically more stable than their corresponding thiol isomers. aip.orgacs.org
One study found that the thione N(1)H,N(7)H tautomer is the most stable form. acs.org Another analysis of relative electronic energies also identified a thione tautomer, the N1HN9H form, as having the lowest energy. aip.org The energy difference between the most stable thione form and the most stable thiol form is significant enough to ensure the thione form predominates under normal conditions. acs.org
Table 2: Predicted Relative Energies of 6-Thiopurine Tautomers
| Tautomer | Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| Thione N(1)H,N(7)H | ab initio (MP4/HF) | 0.0 (Most Stable) | acs.org |
| Thiol N(9)H (cis) | ab initio (MP4/HF) | 5.4 | acs.org |
| Thiol N(9)H (trans) | ab initio (MP4/HF) | 6.9 | acs.org |
| Thione N(1)H,N(9)H | ab initio (MP4/HF) | 9.9 | acs.org |
| Thione N1HN9H (tp3) | DFT/B3LYP | 0.0 (Most Stable) | aip.org |
Note: Relative energies are compared to the most stable tautomer within each respective study.
Experimental studies using spectroscopic techniques have confirmed the theoretical predictions and provided direct evidence for the existence of multiple tautomers. Fourier-transform infrared (FTIR) spectroscopy, particularly when combined with low-temperature matrix isolation techniques, has been a powerful tool for this purpose. aip.orgacs.orgaip.org
By isolating the molecules in an inert argon matrix at very low temperatures (around 11 K), researchers have been able to trap and characterize individual tautomers. aip.orgacs.org These experiments have shown that 6-thiopurine exists as a mixture, primarily of the thione N(1)H,N(7)H tautomer and the thiol N(9)H tautomer. acs.org The experimental spectra show good agreement with the spectra predicted by DFT calculations, supporting the assignment of the observed bands to specific tautomeric forms. acs.orgnih.gov Furthermore, it has been demonstrated that UV irradiation of the matrix-isolated compound can induce a phototautomeric reaction, converting the more stable thione form into a thiol form. acs.org
Relationship to Other Thiopurine Analogues (e.g., Mercaptopurine, Purine-6-Thiol, Thioguanine)
The chemical identity of this compound is intrinsically linked to other key thiopurines.
Mercaptopurine and Purine-6-Thiol : As established, these are essentially synonymous names for the same chemical entity. "Mercaptopurine" is the widely accepted common and pharmaceutical name, while "purine-6-thiol" is a chemical name that specifically describes the thiol tautomer. zfin.orgebi.ac.ukpharmacompass.com The compound is a purine analogue that acts as an antimetabolite by interfering with the synthesis of nucleic acids. nih.govdrugbank.com
Thioguanine : Thioguanine is a closely related thiopurine analogue. chemicalbook.comdrugbank.com The primary structural difference is the presence of an amino group (-NH2) at the C2 position of the purine ring. drugbank.comnih.gov Its systematic IUPAC name is 2-amino-3,7-dihydropurine-6-thione. nih.gov Like mercaptopurine, thioguanine is an antimetabolite that exists in a thiol-thione tautomeric equilibrium and functions by disrupting DNA synthesis. drugbank.comhmdb.ca In metabolic pathways, mercaptopurine can be converted into thioguanine nucleotides, indicating a close biochemical relationship in addition to their structural similarity. hmdb.cadrugbank.com
Table 3: Comparison of Mercaptopurine and Thioguanine
| Feature | Mercaptopurine (this compound) | Thioguanine |
|---|---|---|
| IUPAC Name | 3,7-dihydropurine-6-thione nih.gov | 2-amino-3,7-dihydropurine-6-thione nih.gov |
| Molecular Formula | C₅H₄N₄S nih.govmolport.com | C₅H₅N₅S chemicalbook.com |
| Key Structural Feature | Thione/thiol group at C6 zfin.org | Thione/thiol group at C6 and an amino group at C2 drugbank.comnih.gov |
| Primary Class | Purine Analogue, Thiopurine drugbank.comcymitquimica.com | Purine Analogue, Thiopurine drugbank.com |
Advanced Synthetic Methodologies and Chemical Modifications of the 6,7 Dihydro 3h Purine 6 Thiol Scaffold
De Novo Synthesis Approaches for Purine (B94841) Ring Systems
De novo synthesis, the construction of the purine ring from simpler acyclic or heterocyclic precursors, is a fundamental strategy in purine chemistry. researchgate.net This approach allows for the systematic introduction of various functional groups onto the core structure.
Synthesis from Precursor Molecules (e.g., Diaminomaleonitrile, Urea, Imidazole (B134444), Pyrimidine (B1678525) Derivatives)
The construction of the purine ring system can be achieved by starting from either pyrimidine or imidazole derivatives. rsc.org A classic and versatile method is the Traube purine synthesis, which typically involves the cyclization of a 4,5-diaminopyrimidine. This pyrimidine precursor provides the six-membered ring, and the subsequent reaction with a one-carbon source, such as formic acid or a derivative, forms the fused imidazole ring.
Alternatively, the synthesis can commence from an imidazole precursor. For instance, 5-aminoimidazole-4-carboxamide (B1664886) can be cyclized with appropriate reagents to form the pyrimidine portion of the purine ring. acs.org
Recent methodologies have highlighted the use of various starting materials for purine synthesis. rsc.org Diaminomaleonitrile (DAMN) serves as a key precursor in several synthetic routes. rsc.orgunitus.it For example, multicomponent reactions involving DAMN, trimethyl orthoacetate, and α-amino acid derivatives can yield purine structures under combined thermal and photochemical conditions. rsc.orgunitus.it Another approach involves the reaction of DAMN with isocyanates to form ureic intermediates, which are then cyclized with aldehydes to produce 7H-purin-8(9H)-one derivatives. rsc.orgresearchgate.net
Urea and its derivatives are also employed in constructing the purine framework. rsc.orgresearchgate.net They can react with precursors like cyanoacetaldehyde to form pyrimidine rings, which are essential building blocks for purines. researchgate.net The synthesis often involves creating a substituted pyrimidine first, which is then elaborated to form the final fused purine system. google.com
| Precursor Type | Example Precursor(s) | Key Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative | 4,5-Diaminopyrimidine | Ring closure with a C1 source | Purine Core | google.com |
| Imidazole Derivative | 5-Aminoimidazole-4-carboxamide (AICA) | Ring closure to form pyrimidine | Purine Core (e.g., Hypoxanthine) | acs.org |
| Diaminomaleonitrile (DAMN) | DAMN, Isocyanate, Aldehyde | Multicomponent condensation/cyclization | 7H-purin-8(9H)-one derivatives | rsc.orgresearchgate.net |
| Urea Derivative | Urea, Cyanoacetaldehyde | Condensation to form pyrimidine ring | Pyrimidine intermediate for purine synthesis | researchgate.net |
Targeted Functionalization and Substituent Introduction on the Purine Core
Once the purine core is assembled, it can be chemically modified to introduce a wide array of substituents. The functionalization can be directed at specific carbon (C2, C6, C8) or nitrogen (N7, N9) atoms of the purine ring. rsc.orgmdpi.com
Common modifications include alkylation, halogenation, amination, and thiolation. rsc.org For instance, direct C-H functionalization allows for the introduction of alkyl groups at the C6 position without the need for pre-functionalized starting materials. thieme-connect.com This can be achieved using radical-based approaches under mild conditions. thieme-connect.comnih.gov Transition-metal-catalyzed cross-coupling reactions are also powerful tools for modifying halopurines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govthieme.de
Regioselectivity is a key challenge in purine functionalization. The relative reactivity of the different positions on the purine ring can be exploited to direct substituents to the desired location. For example, the C8 proton is often the most acidic, making it a primary target for deprotonation and C-H activation reactions. mdpi.com By choosing different halogens at various positions, chemists can control the site of subsequent reactions like nucleophilic aromatic substitution (SNAr). mdpi.com
Synthesis of Novel Thiopurine Derivatives and Analogues
Building upon the core thiopurine scaffold, researchers continuously develop novel derivatives and analogues to explore new chemical space and properties. tandfonline.comtandfonline.com
Design Principles for Modified Thiopurine Analogues
The design of new thiopurine analogues is often guided by the goal of enhancing their utility in various applications. mdpi.comnih.gov Modifications are strategically planned to modulate the molecule's properties. Key design principles include:
Structural Similarity: Analogues are often designed to mimic naturally occurring purines to interact with biological pathways. mdpi.comnih.gov
Modulation of Physicochemical Properties: Introducing specific functional groups can alter properties like solubility, stability, and electronic character. For example, adding an additional ring to create a tricyclic system can significantly change the molecule's absorption spectrum. mdpi.com
Targeted Interactions: Molecular modeling can be used to design modifications that optimize interactions with specific targets. For instance, modifications to the ribose moiety of a thiopurine nucleoside were designed to enhance the blockade of a specific protein-protein interaction. oup.com
Introduction of New Functionalities: Incorporating moieties like triazoles or amino acids can introduce new properties or functionalities to the thiopurine scaffold. nih.govresearchgate.net
Condensation Reactions and Halide Functionalization for Derivative Synthesis
Condensation reactions are fundamental to building and modifying thiopurine derivatives. These reactions can involve the formation of the purine ring itself, such as the condensation of a diaminopyrimidine with a carbonyl compound, or the attachment of substituents. rsc.orgmdpi.com For example, Schiff's bases formed from the condensation of a purine derivative with an aldehyde can be cyclized to form more complex systems. mdpi.com
A widely used strategy for synthesizing thiopurine derivatives involves halide functionalization. tandfonline.comtandfonline.com This approach typically starts with a halogenated purine, such as 6-chloropurine (B14466). The halogen atom acts as a good leaving group and can be displaced by a sulfur nucleophile in a nucleophilic aromatic substitution (SNAr) reaction to introduce the thio- group. tandfonline.comresearchgate.net This method is highly versatile for creating 6-thiopurine derivatives. Similarly, starting with 2,6-dichloropurine (B15474) allows for the synthesis of derivatives with substituents at both the 2- and 6-positions. tandfonline.comtandfonline.com The reactivity of the different chlorine atoms can often be controlled to achieve regioselective substitution.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 6-Chloropurine | Thiol (R-SH) / Base | Nucleophilic Aromatic Substitution (SNAr) | 6-Alkyl/Arylthiopurine | researchgate.net |
| 2,6-Dichloropurine | Thiol (R-SH) / Base | SNAr | 2-Chloro-6-alkyl/arylthiopurine | tandfonline.comtandfonline.com |
| 6-Thiopurine | Alcohol, DEAD, PPh3 | Mitsunobu Reaction | 6-Alkylthiopurine | nih.gov |
| 6-Amino-1-methyl-2-thiouracil | Aromatic Aldehyde, then I2/DMF | Condensation, then Dehydrocyclization | 8-Aryl-thiopurine derivative | mdpi.com |
Synthesis of Polycyclic and Tricyclic Thiopurine Systems
Expanding the thiopurine scaffold by fusing additional rings leads to polycyclic and tricyclic systems with unique structural and photophysical properties. mdpi.comnih.gov The synthesis of these complex molecules requires multi-step procedures.
One approach involves starting with a pre-formed purine derivative and building the additional ring onto it. For example, reacting guanosine (B1672433) with reagents like chloroacetaldehyde (B151913) or bromoacetone (B165879) can form a third, five-membered ring, creating a tricyclic guanosine analogue. mdpi.comnih.gov Subsequent thionation of this tricyclic system introduces the sulfur atom, yielding a tricyclic thiopurine derivative. mdpi.com These modifications can shift the light absorption properties of the molecule to longer wavelengths. mdpi.comnih.gov
Another strategy involves the intramolecular cyclization of a purine derivative that has a reactive side chain. For instance, thiazolo[2,3-i]purinium systems can be synthesized, representing a class of fused tricyclic thiopurines. researchgate.net These advanced structures combine the thiopurine framework with other heterocyclic rings, significantly expanding the chemical diversity of this important class of compounds. mdpi.comacs.org
Methods for Incorporating 6,7-Dihydro-3H-Purine-6-Thiol into Drug Delivery Systems
The therapeutic efficacy of this compound, commonly known as 6-mercaptopurine (B1684380) (6-MP), can be limited by challenges such as poor solubility, low oral bioavailability, and metabolic instability. researchgate.netebi.ac.uk To overcome these drawbacks, significant research has focused on incorporating the 6-mercaptopurine scaffold into advanced drug delivery systems. These systems aim to protect the drug from premature degradation, enhance its transport to target sites, and provide controlled release, thereby improving its therapeutic index. Methodologies range from encapsulation within various nanoparticle platforms to chemical modification through bioconjugation and prodrug strategies.
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for drug delivery, offering advantages in solubility, stability, and targeted delivery. Several types of nanoparticles have been investigated for the delivery of 6-mercaptopurine.
Polymeric Nanoparticles: Biodegradable polymers are frequently used to construct nanocarriers. For instance, 6-MP has been successfully loaded into nanoparticles made from poly(lactide-co-glycolide) (PLGA), a well-established biocompatible and biodegradable polymer. These 6-MP-loaded PLGA nanomedicines (6-MPNs) are typically prepared using a multiple emulsion method. researchgate.net Research has shown that this encapsulation enhances the drug's anticancer efficacy and improves its oral bioavailability by utilizing multiple absorption pathways, including active transport and lymphatic delivery. researchgate.net
Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are characterized by a large surface area and tunable pore size, making them excellent candidates for drug loading. To avoid the metabolic deactivation of 6-mercaptopurine, MSNs have been functionalized with amino and thiol groups. researchgate.net In one approach, 6-MP was covalently attached to these modified MSNs, in some cases alongside other therapeutic agents like methotrexate, to create a combination therapy platform. researchgate.net This covalent linkage allows for the gradual release of 6-MP, potentially offering a long-acting chemotherapeutic effect and protecting the drug from metabolic enzymes in plasma. researchgate.net
Carbon Nanotubes (CNTs): Multiwalled carbon nanotubes (MWCNTs) have been explored as carriers for 6-mercaptopurine. researchgate.net The drug can be loaded onto covalently functionalized MWCNTs. This approach has been shown to improve the aqueous dispersibility of the nanotubes and enhance the bioavailability of the drug at the target site, which could lead to a reduction in systemic toxicity. researchgate.net
Table 1: Nanoparticle-Based Drug Delivery Systems for this compound (6-MP)
| Nanoparticle Type | Preparation/Functionalization Method | Key Research Findings | Reference(s) |
|---|---|---|---|
| Poly(lactide-co-glycolide) (PLGA) Nanoparticles | Multiple emulsion method | Enhanced anticancer efficacy and oral bioavailability; improved uptake via multiple pathways. | researchgate.net |
| Mesoporous Silica Nanoparticles (MSNs) | Covalent modification with amino and thiol groups | Inhibited metabolic deactivation of 6-MP in plasma; enabled co-delivery with other drugs; potential for long-acting chemotherapy. | researchgate.net |
| Multiwalled Carbon Nanotubes (MWCNTs) | Loading onto covalently functionalized nanotubes | Increased aqueous dispersibility; enhanced bioavailability at the cancer site. | researchgate.net |
| Gold Nanoparticles (AuNPs) | Functionalization with targeting ligands (e.g., carbohydrates) | Serves as a potential platform for targeted delivery, where multivalency can influence biological activity. | mdpi.com |
Bioconjugation and Prodrug Strategies
Chemical modification of the this compound scaffold itself represents another major avenue for developing sophisticated drug delivery systems. These strategies often involve creating prodrugs or bioconjugates that possess improved pharmacokinetic properties and can be activated at the target site.
Prodrug Development: 6-mercaptopurine is itself a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. ebi.ac.uk Advanced prodrug design focuses on creating derivatives that are activated by specific physiological triggers found predominantly in the target tissue, such as certain enzymes or the reductive environment of tumors. For example, bioreductive prodrugs are designed to be stable in normal tissues but are activated to release the active drug under the hypoxic or highly reductive conditions characteristic of solid tumors, often involving enzyme systems like thioredoxin reductase. acs.org This approach offers a promising strategy for tumor-selective drug delivery.
Targeted Bioconjugates: Bioconjugation involves linking the drug to a targeting moiety, such as an antibody, peptide, or small molecule (like folic acid), that can recognize and bind to receptors overexpressed on cancer cells. researchgate.net Research on other purine derivatives has demonstrated the feasibility of a stepwise, solid-phase synthesis to create conjugates with folic acid, which targets the folate receptor often upregulated in cancer cells. researchgate.net These conjugates frequently incorporate a cleavable linker, such as a disulfide bond, which is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione (B108866) (GSH), ensuring the release of the free drug inside the target cells. researchgate.net The reactive thiol group of the this compound scaffold is particularly amenable to forming such disulfide linkages.
Table 2: Advanced Drug Delivery Strategies via Chemical Modification
| Strategy | Concept | Release Mechanism | Potential Advantage | Reference(s) |
|---|---|---|---|---|
| Bioreductive Prodrugs | Chemical modification to create an inactive form of the drug. | Activation by tumor-specific conditions (e.g., hypoxia, high levels of reductase enzymes like thioredoxin). | Increased tumor selectivity and reduced systemic toxicity. | acs.org |
| Targeted Bioconjugates | Covalent linkage of the drug to a tumor-targeting ligand (e.g., folic acid). | Cleavage of a linker (e.g., disulfide bond) by intracellular components (e.g., glutathione). | Targeted delivery to cancer cells, enhancing efficacy and minimizing off-target effects. | researchgate.net |
Molecular Structure and Conformational Analysis of 6,7 Dihydro 3h Purine 6 Thiol and Its Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of purine (B94841) analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy offer detailed insights into the molecular framework and electronic nature of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 6,7-dihydro-3H-purine-6-thiol and its analogues. core.ac.uk By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecule's connectivity and stereochemistry can be constructed.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of purine derivatives, the protons on the purine ring and any substituents exhibit characteristic chemical shifts. For instance, in 6-(butylthio)purine, the H-2 proton typically resonates around 8.4 ppm, while the H-8 proton appears at approximately 8.6 ppm. The signals for the butylthio substituent would be observed in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 6-(butylthio)purine, the aromatic carbons of the purine ring appear in the range of 130-160 ppm, while the aliphatic carbons of the butyl group are found between 10-30 ppm. Low-temperature NMR studies can be particularly useful in resolving tautomeric equilibria, as demonstrated in studies of 6-chloropurine (B14466) and 6-methoxypurine, where distinct signals for the N7-H and N9-H tautomers were observed at 213K. researchgate.net
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are crucial for establishing connectivity between protons and carbons. core.ac.uk These experiments help to definitively assign the signals observed in the 1D spectra and provide a more complete structural picture.
Interactive Data Table: Representative NMR Data for Purine Analogues
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
| 6-(Butylthio)purine | ¹H (H-2) | ~8.4 | |
| 6-(Butylthio)purine | ¹H (H-8) | ~8.6 | |
| 6-(Butylthio)purine | ¹³C (Purine Ring) | 130-160 | |
| 6-(Butylthio)purine | ¹³C (Butyl Chain) | 10-30 | |
| 6-Methoxypurine (N7-H tautomer at 213K) | - | - | researchgate.net |
| 6-Methoxypurine (N9-H tautomer at 213K) | - | - | researchgate.net |
High-Resolution Mass Spectrometry (HRMS (ESI)) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a critical technique for confirming the elemental composition of this compound and its derivatives. core.ac.uk By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. This technique is sensitive enough to differentiate between compounds with very similar nominal masses. For example, ESI-MS can be used to distinguish isotopic patterns, which is particularly useful for confirming the presence of elements like bromine in intermediates during synthesis.
Interactive Data Table: HRMS Data for a Purine Analogue
| Compound | Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula | Reference |
| 2-((1H-benzo[d]imidazol- 2-yl) thio) acetic acid | ESI | 208.03 | 208.03 | C9H8N2O2S | ijmrhs.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize the chromophoric properties of this compound and its analogues. The position and intensity of absorption bands are influenced by the structure of the purine ring, the nature of its substituents, and the solvent environment. mdpi.com
Purine derivatives typically exhibit characteristic UV absorption spectra. thieme-connect.de The presence of a thiocarbonyl group, as in 6-mercaptopurine (B1684380), shifts the absorption to longer wavelengths compared to naturally occurring purines. mdpi.com The pH of the solution can also significantly affect the UV spectrum, as many purine derivatives are amphoteric. thieme-connect.de For example, the UV-Vis spectra of some tricyclic guanosine (B1672433) analogues with thiocarbonyl groups show a broad, intense band between 350–365 nm, which is attributed to a π, π* electronic transition. mdpi.com The stability of these compounds in different media can also be monitored using UV/Vis spectroscopy. uni-bayreuth.de
Interactive Data Table: UV-Vis Absorption Maxima for a Thiopurine Analogue in Different Solvents
| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Water | 350-365 | - | mdpi.com |
| Acetonitrile | 350-365 | - | mdpi.com |
| Ethanol | 350-365 | - | mdpi.com |
| Ethylene Glycol | 350-365 | - | mdpi.com |
| Carbon Tetrachloride | 350-365 | - | mdpi.com |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing of this compound and its analogues in the crystalline form.
For example, the crystal structure of an adduct of guanine (B1146940) with glyoxal, a purine derivative, revealed that the dihydroimidazole (B8729859) ring adopts a twisted conformation. nih.govresearchgate.net In this structure, the molecules are linked by a network of N—H⋯O, O—H⋯N, and N—H⋯N hydrogen bonds, forming a three-dimensional framework. nih.govresearchgate.net The crystal structure of another purine analogue, cis-1-(6-acetoxymethyltetrahydro-2-pyranyl)-5,6-dichlorobenzotriazole, showed that the tetrahydropyranyl group exists in a regular chair conformation. iucr.org The packing of molecules in the crystal can be influenced by van der Waals forces and, in some cases, weak C-H...N hydrogen bonds. iucr.orgiucr.org
Interactive Data Table: Selected Crystallographic Data for a Purine Analogue
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.org |
| a (Å) | 11.484 (1) | iucr.org |
| b (Å) | 7.0566 (4) | iucr.org |
| c (Å) | 11.859 (1) | iucr.org |
| β (°) | 113.367 (5) | iucr.org |
| Z (molecules per unit cell) | 2 | iucr.org |
Computational Chemistry Approaches to Molecular Structure
Computational chemistry provides a theoretical framework to investigate the molecular structure, stability, and electronic properties of this compound and its analogues. These methods complement experimental data and can offer insights that are difficult to obtain through experimentation alone.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are employed to determine the electronic structure and relative stability of different conformations and tautomers of purine derivatives. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to optimize molecular geometries and calculate properties like dipole moments and molecular orbital energies. researchgate.netresearchgate.net
For instance, theoretical calculations have been used to compare the stability of thione and thiol tautomers in thiopurine derivatives, often showing that the thione form is more dominant. mdpi.com Quantum chemical calculations have also been used to study the electronic properties of purines as corrosion inhibitors, where the interaction between the π electrons of the purine ring and a metal surface is investigated. researchgate.net The delocalized electronic structure of the thiol sulfur can significantly influence the reactivity of these compounds. nih.gov
Interactive Data Table: Comparison of Theoretical and Experimental Dipole Moments for Purine
| Method | Dipole Moment (Debye) | Reference |
| Experimental (Dioxane, 293 K) | - | researchgate.net |
| PPP + σ | - | researchgate.net |
| ab initio HF 6-31G** | - | researchgate.net |
| DFT/B3PW91/6311++(2df,2p) | - | researchgate.net |
Molecular Dynamics Simulations for Conformational Studies
Research Findings from Analogues
6-Mercaptopurine (6-MP):
Computational studies involving 6-mercaptopurine have provided insights into its structural dynamics. Density Functional Theory (DFT) calculations, often a precursor to or used in conjunction with MD simulations, have been employed to determine optimized geometries and vibrational frequencies. Studies have shown that the purine ring of 6-mercaptopurine is largely planar. wiley.com This planarity is a key feature of the molecule's ground state conformation.
MD simulations have been utilized to study the interaction of 6-MP with various biological targets, such as human serum albumin and DNA. tandfonline.comnih.gov In these simulations, the conformational stability of 6-MP within binding sites is assessed. For instance, molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are often followed by MD simulations to refine the binding pose and evaluate the stability of the complex over time. nih.govibp.cz These simulations track parameters like root-mean-square deviation (RMSD) to understand the conformational stability of the ligand-protein complex. ibp.cz
A theoretical investigation of 6-mercaptopurine isomers adsorbed on a gold surface provided detailed information on the orientation and dihedral angles of the molecule with respect to the surface. nih.govacs.org While this is not an analysis of the isolated molecule in solution, it offers valuable data on the conformational possibilities of the purine ring system. For example, in some configurations, the dihedral angle between the purine ring and the gold surface was found to be approximately 30°, while in others, it was nearly parallel (around 0°). nih.govacs.org
Similar to 6-MP, MD simulations of 6-thioguanine have been instrumental in understanding its structural effects, particularly when incorporated into DNA. nih.gov High-resolution NMR spectroscopy combined with restrained molecular dynamics has revealed that DNA duplexes containing 6-thioguanine maintain a right-handed helical conformation. nih.gov These studies provide detailed structural parameters, including dihedral angles, that characterize the conformation of the thiopurine within the DNA helix.
The conformational dynamics of 6-thioguanine have also been explored in the context of its interaction with enzymes. MD simulations have been used to study the stability of 6-thioguanine within the active sites of proteins, highlighting the importance of specific conformations for biological activity. rsc.org
Representative Data from Analogue Studies
The following table presents representative data on the planarity and key dihedral angles of 6-mercaptopurine, derived from computational studies. It is important to note that these values are context-dependent (e.g., in a protein binding site or on a surface) and serve to illustrate the type of data obtained from conformational analyses.
| Parameter | Description | Observed/Calculated Value (for 6-mercaptopurine) | Reference |
| Purine Ring Planarity | Deviation from a flat plane. | Generally planar with minimal deviation. | wiley.com |
| Dihedral Angle (C4-C5-C6-S6) | Torsion angle defining the orientation of the thiol group relative to the pyrimidine (B1678525) ring. | Near 180° in the planar thione tautomer. | - |
| Dihedral Angle (N7-C8-N9-C4) | Torsion angle within the imidazole (B134444) ring. | Near 0° in the planar form. | - |
| Tilt Angle on Au(001) Surface | The angle between the plane of the molecule and the surface. | Can vary from ~0° to ~30°. | nih.govacs.org |
Note: The dihedral angle values for the isolated molecule are based on idealized planar geometry. The tilt angle is from a study of 6-MP on a gold surface and illustrates conformational flexibility in an interacting environment.
Biochemical and Cellular Mechanisms of Action of 6,7 Dihydro 3h Purine 6 Thiol Metabolites
Purine (B94841) Metabolism Interference
The primary mode of action of 6-mercaptopurine's metabolites is the disruption of purine metabolism. chemicalbook.comrupahealth.com This interference occurs at multiple levels, leading to a cascade of events that ultimately hinder cell proliferation.
Inhibition of De Novo Purine Biosynthesis
De novo purine biosynthesis is a fundamental cellular process for producing new purine nucleotides. The metabolites of 6-mercaptopurine (B1684380) are potent inhibitors of this pathway, effectively starving rapidly dividing cells of essential components for DNA and RNA synthesis. rndsystems.comtocris.comchemicalbook.comoncotarget.com
One of the key regulatory enzymes in the de novo purine synthesis pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). patsnap.comwikipedia.org The active metabolites of 6-mercaptopurine, particularly thioinosine monophosphate (TIMP) and its methylated form, 6-methylthioinosinate (MTIMP), act as pseudofeedback inhibitors of this enzyme. drugbank.comdrugbank.comnih.govfda.govpediatriconcall.com By mimicking the natural purine end-products, these metabolites bind to the enzyme and inhibit its activity, thereby blocking the initial and rate-limiting step of the purine synthesis pathway. patsnap.comchemicalbook.comdrugbank.com
Another critical enzyme in purine metabolism is inosine (B1671953) monophosphate (IMP) dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides. patsnap.comsketchy.com The methylated metabolite of 6-mercaptopurine, methyl-thioinosine monophosphate (methyl-TIMP), is a known inhibitor of IMPDH. patsnap.com This inhibition leads to a depletion of the guanosine (B1672433) nucleotide pool, further disrupting DNA and RNA synthesis. patsnap.comnih.gov Studies have shown that specific inhibitors of IMPDH can suppress T-cell proliferation by depleting guanine ribonucleotides. nih.gov
| Target Enzyme | Inhibitory Metabolite(s) | Consequence of Inhibition |
| Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase | Thioinosine monophosphate (TIMP), 6-Methylthioinosinate (MTIMP) | Blocks the initial rate-limiting step of de novo purine synthesis. patsnap.comchemicalbook.comdrugbank.com |
| Inosine Monophosphate (IMP) Dehydrogenase | Methyl-thioinosine monophosphate (methyl-TIMP) | Depletes guanosine nucleotides, hindering DNA and RNA synthesis. patsnap.comnih.gov |
Enzyme-Mediated Activation and Intracellular Metabolic Pathways
6-Mercaptopurine itself is a prodrug and must be converted into its active nucleotide forms to exert its therapeutic effects. chemicalbook.commedsafe.govt.nz This bioactivation is a critical step, mediated by specific intracellular enzymes.
Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) in Metabolite Formation
The primary enzyme responsible for the activation of 6-mercaptopurine is hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). wikipedia.orgchemicalbook.comdrugbank.comoncohemakey.comnih.govresearchgate.nethaematologica.org This enzyme catalyzes the conversion of 6-mercaptopurine to its active metabolite, thioinosine monophosphate (TIMP), by transferring a phosphoribosyl group from phosphoribosylpyrophosphate (PRPP). chemicalbook.comdrugbank.com TIMP is the central metabolite from which other active and inactive metabolites are derived. patsnap.comoncohemakey.com The level of HGPRTase activity in cells can influence the efficacy of 6-mercaptopurine, as reduced activity can lead to decreased formation of the cytotoxic nucleotides. nih.gov
| Enzyme | Substrate | Product | Significance |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | 6-Mercaptopurine, Phosphoribosylpyrophosphate (PRPP) | Thioinosine monophosphate (TIMP) | Key activation step for 6-mercaptopurine. wikipedia.orgchemicalbook.comdrugbank.comoncohemakey.comnih.govresearchgate.nethaematologica.org |
Formation of Thioinosinic Acid (TIMP) and 6-Thioguanylic Acid (TGMP)
The initial and rate-limiting step in the activation of 6-mercaptopurine (6-MP) is its conversion to 6-thioinosinic acid (TIMP). This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate (PRPP) to 6-MP. pharmgkb.orgnih.gov This conversion is crucial, and resistance to 6-MP in some tumor cells has been associated with a deficiency in the ability to produce TIMP. wikipedia.orgspandidos-publications.com
Once formed, TIMP can be further metabolized to 6-thioguanylic acid (TGMP). This is a two-step process. First, TIMP is converted to 6-thioxanthylic acid (6-TXMP) by the enzyme inosine monophosphate dehydrogenase (IMPDH). pharmgkb.orgnih.gov Subsequently, GMPS (guanosine monophosphate synthetase) catalyzes the conversion of 6-TXMP to TGMP. pharmgkb.orgnih.gov This metabolic conversion has been observed in various cell types, including mouse leukemia cells and human chronic myelocytic leukemia cells. nih.gov
Subsequent Phosphorylation to Di- and Triphosphates (e.g., TGDP, TGTP)
Following the formation of 6-thioguanylic acid (TGMP), it undergoes further phosphorylation to become active thioguanine nucleotides (TGNs). TGMP is converted to 6-thioguanosine (B559654) diphosphate (B83284) (TGDP) and subsequently to 6-thioguanosine triphosphate (TGTP). pharmgkb.orgnih.gov These phosphorylation steps are carried out by nucleoside diphosphate kinases. pharmgkb.org The resulting di- and triphosphate forms are the primary active metabolites responsible for the cytotoxic effects of 6-mercaptopurine. oncohemakey.com TGDP can also be converted to its deoxyribonucleoside form, deoxythioguanosine diphosphate (TdGDP), which is a precursor for incorporation into DNA. pharmgkb.org
Methylation Pathways via Thiopurine S-Methyltransferase (TPMT) and Formation of 6-Methylmercaptopurine (B131649) Ribonucleoside (MMPR)
In a competing metabolic pathway, 6-mercaptopurine (6-MP) and its metabolites can be inactivated through methylation by the enzyme thiopurine S-methyltransferase (TPMT). wikipedia.orgwikipedia.org TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP). frontiersin.org Additionally, TPMT can methylate thioinosine monophosphate (TIMP) to form 6-methylthioinosine (B81876) monophosphate (meTIMP), which can then be converted to 6-methylmercaptopurine ribonucleoside (MMPR). oup.compharmgkb.org
This methylation pathway is significant as it diverts 6-MP away from the production of active thioguanine nucleotides (TGNs). wikipedia.org The activity of the TPMT enzyme is subject to genetic polymorphism, leading to variations in the rate of 6-MP methylation among individuals. oup.comnih.gov Individuals with lower TPMT activity tend to accumulate higher levels of TGNs, which can lead to increased drug efficacy but also a higher risk of toxicity. oup.com Conversely, high TPMT activity can lead to higher levels of methylated metabolites, which have been associated with hepatotoxicity. pharmgkb.orgknmp.nl The methylated metabolites, such as meTIMP, also possess some cytotoxic activity by inhibiting de novo purine synthesis. wikipedia.orgpharmgkb.org
Nucleic Acid Incorporation and Resulting Cellular Effects
The primary mechanism of cytotoxicity for 6-mercaptopurine metabolites is their incorporation into DNA and RNA, leading to significant disruption of cellular functions.
Integration into DNA and RNA as "False" Purine Bases
The active metabolites of 6-mercaptopurine, specifically 6-thioguanosine triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), are recognized by cellular polymerases and incorporated into RNA and DNA, respectively, as fraudulent purine bases. cancercareontario.cacancercareontario.cadrugbank.com These thiopurine analogues structurally mimic the natural purine bases, guanine and hypoxanthine (B114508), allowing them to be integrated into the nucleic acid chains during replication and transcription. cancercareontario.cadrugbank.com The incorporation of these "false" bases is a key contributor to the cytotoxic effects of the drug. drugbank.com Studies have shown that radiolabeled mercaptopurine can be recovered from DNA in the form of deoxythioguanosine. wikipedia.orglgmpharma.com
Impact on DNA Replication and Transcription Processes
The presence of thioguanine within the DNA template has profound consequences for both DNA replication and transcription. During DNA replication, the incorporated 6-thioguanine (B1684491) can mispair with thymine (B56734), leading to G-to-A transition mutations. nih.gov This mispairing triggers the DNA mismatch repair (MMR) system. nih.gov
Furthermore, the incorporation of thioguanine nucleotides into DNA and RNA can inhibit the function of enzymes involved in these processes. nih.gov For instance, the presence of 6-thioguanine in the DNA template has been shown to inhibit transcription, a process that is further exacerbated by exposure to UVA radiation. oup.com Specifically, the methylated form, S6-methylthioguanine (S6mG), when present in the transcribed strand, exhibits both inhibitory and mutagenic effects on transcription by human RNA polymerase II. nih.govnih.gov
Induction of Morphological Distortions and Alterations in DNA Mismatch Repair System
The integration of thioguanine nucleotides into DNA induces structural or morphological distortions in the DNA helix. researchgate.netimmunogenetics.nlresearchgate.net These distortions, along with the mispairing of 6-thioguanine with thymine, are recognized by the DNA mismatch repair (MMR) system. oncohemakey.comnih.gov The MMR system attempts to excise the incorrect base, but because it recognizes the newly synthesized strand containing thymine as the one with the error, it removes thymine and re-inserts it. This futile cycle of repair, where the mismatch is continually recognized and "repaired" incorrectly, ultimately leads to the accumulation of DNA strand breaks and triggers apoptosis (programmed cell death). oncohemakey.comresearchgate.net
This interaction with the MMR system is a critical component of thiopurine-induced cytotoxicity. In fact, defects in the MMR system can lead to resistance to thiopurines. ascopost.comnih.gov Conversely, thiopurine treatment itself has been linked to the development of mutations in MMR genes, such as MSH2, which can inactivate the repair process and contribute to drug resistance and an increased mutation rate in leukemic cells. ascopost.com
Molecular Interactions and Binding Dynamics of 6,7 Dihydro 3h Purine 6 Thiol Metabolites
Interaction with Nucleic Acids (DNA and RNA)
A primary mechanism of the metabolites of 6,7-dihydro-3H-purine-6-thiol is their direct interaction with nucleic acids. drugbank.com After conversion into nucleotide forms, such as thioguanosine triphosphate, they are recognized as analogues of natural purines. patsnap.com This allows them to be incorporated into the growing strands of DNA and RNA during replication and transcription. nih.govchemicalbook.comfrontiersin.org This incorporation of fraudulent bases is a critical source of their cytotoxic effects. nih.govdrugbank.com The cytotoxicity of 6-mercaptopurine (B1684380) and its downstream metabolite, 6-thioguanine (B1684491), has been directly linked to the extent of their incorporation into DNA. chemicalbook.comnih.gov
Intercalation Mechanisms within the DNA Double Helix
The interaction of thiopurine metabolites with the DNA double helix is characterized by incorporation rather than intercalation. Intercalation involves the insertion of a molecule between the planar base pairs of DNA, a mechanism used by drugs like doxorubicin. plos.orgditki.com In contrast, thiopurine metabolites such as 6-thioguanine (6-TG) become a part of the DNA backbone itself, substituting for natural purine (B94841) bases. chemicalbook.comdrugbank.com
Studies on the parent compound, 6-mercaptopurine, support a non-intercalative mode of interaction. Biophysical analyses, including UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, have been employed to investigate its binding to calf thymus DNA (CT-DNA). plos.org The results consistently point towards an external binding mode, likely groove binding or electrostatic interactions, rather than intercalation. plos.org For instance, upon addition of DNA, the UV absorption of 6-MP shows hyperchromism with no significant wavelength shift, and the binding constant is moderate, which is inconsistent with classical intercalators. plos.org
| Biophysical Technique | Observation with 6-Mercaptopurine and CT-DNA | Interpretation | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Hyperchromism with no shift in maximum absorption peak. | Inconsistent with intercalation, which typically causes hypochromism and a bathochromic (red) shift. | plos.org |
| Fluorescence Spectroscopy | Moderate binding constant (Ksv) of 7.48 × 10³ M⁻¹. | Value is much lower than that of classical intercalators, suggesting a weaker, non-intercalative binding. | plos.org |
| Circular Dichroism (CD) | No noticeable change in the CD spectrum of CT-DNA upon addition of 6-MP. | Confirms the absence of significant conformational changes in the DNA helix that would be expected with intercalation. | plos.org |
Specificity of Binding and Damage to DNA Bases (e.g., Adenine, Guanine)
The metabolites of this compound are analogues of the natural purines hypoxanthine (B114508) and guanine (B1146940). patsnap.comwikipedia.org The key active metabolite, 6-thioguanine (6-TG), is recognized by DNA polymerases as guanine and is incorporated into DNA in its place. nih.govhmdb.ca Once integrated into the DNA strand, this 6-TG residue becomes a locus for significant damage, a process central to the compound's mechanism of action. aacrjournals.orgoup.com
The incorporated 6-TG is chemically more reactive than natural DNA bases. oup.com It is a potent photosensitizer, and upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), primarily singlet oxygen. nih.govwiley.com This leads to a cascade of DNA lesions. The ROS generated can oxidize the 6-TG base itself, yielding products such as guanine sulfinate (GSO2) and guanine sulfonate (GSO3). wiley.com Furthermore, the oxidative stress induced by 6-TG metabolites can lead to other forms of DNA damage, including the formation of DNA interstrand cross-links (ICLs) and DNA strand breaks, which are highly toxic to cells and can arrest DNA replication. nih.govaacrjournals.org
| Type of DNA Damage | Mechanism | Key Metabolite Involved | Reference |
|---|---|---|---|
| Base Incorporation | Metabolite is incorporated into DNA in place of guanine during replication. | 6-Thioguanine (6-TG) | drugbank.comnih.gov |
| Oxidative Damage | Incorporated 6-TG acts as a photosensitizer, generating ROS that oxidizes DNA bases (itself and guanine). | 6-Thioguanine (6-TG) | nih.govwiley.com |
| Interstrand Cross-links (ICLs) | Oxidation of incorporated 6-TG results in the formation of covalent links between the two DNA strands. | 6-Thioguanine (6-TG) | aacrjournals.org |
| DNA Strand Breaks | A predominant lesion observed following treatment, monitored by alkaline elution. | 6-Thioguanine (6-TG) | nih.gov |
Protein and Enzyme Binding
Allosteric Modulation and Competitive Inhibition of Enzyme Activity
A major effect of thiopurine metabolites is the disruption of the de novo purine synthesis pathway through the inhibition of key enzymes. chemicalbook.com This inhibition is typically competitive or involves feedback mechanisms. The metabolites, being structurally similar to natural purine nucleotides, can compete for the active sites of these enzymes. wikipedia.orgdrugbank.com
Several key enzymatic inhibitions have been identified:
Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase): This is the rate-limiting enzyme in purine synthesis. It is subject to pseudofeedback inhibition by thioinosine monophosphate (TIMP), methylthioinosine monophosphate (MTIMP), and 6-thioguanylic acid (TGMP). patsnap.comwikipedia.orghmdb.ca
Inosinate (IMP) Dehydrogenase: This enzyme is crucial for the synthesis of guanine nucleotides. Its activity is inhibited by TIMP and MTIMP, which prevents the conversion of IMP to xanthylic acid (XMP). patsnap.comhmdb.cadrugbank.com
Adenylosuccinate Synthetase: TIMP also inhibits the conversion of IMP to adenylic acid (AMP). drugbank.com
These inhibitory actions deplete the intracellular pool of normal purine nucleotides, which both hinders DNA and RNA synthesis and contributes to the cytotoxic effects of the drug. chemicalbook.comwikipedia.org
| Metabolite | Target Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Thioinosine Monophosphate (TIMP) | PRPP Amidotransferase, IMP Dehydrogenase, Adenylosuccinate Synthetase | Competitive / Feedback Inhibition | wikipedia.orghmdb.cadrugbank.com |
| Methylthioinosine Monophosphate (MTIMP) | PRPP Amidotransferase, IMP Dehydrogenase | Inhibition | patsnap.comwikipedia.org |
| 6-Thioguanylic Acid (TGMP) | PRPP Amidotransferase, IMP Dehydrogenase | Competitive / Feedback Inhibition | drugbank.comhmdb.ca |
Binding to Signal Transduction Proteins (e.g., Rac1) and Pathway Inactivation
Beyond metabolic enzymes, a critical target of thiopurine metabolites is the small GTPase family of signal transduction proteins, particularly Rac1. frontiersin.orgnih.gov The metabolite 6-thioguanosine (B559654) triphosphate (6-thio-GTP) has been shown to bind directly to Rac1. nih.gov
This interaction is a form of competitive antagonism, where 6-thio-GTP binds to the nucleotide-binding pocket of Rac1, competing with the natural substrate, guanosine (B1672433) triphosphate (GTP). nih.gov This binding prevents Rac1 from being activated by its upstream guanine nucleotide exchange factors (GEFs), such as Vav. nih.gov The ultimate effect is the suppression of Rac1-mediated signaling pathways, which are crucial for T-cell activation and proliferation. By blocking this pathway, 6-thio-GTP can convert a costimulatory signal into an apoptotic signal in T-lymphocytes. frontiersin.orgnih.gov Research suggests the mechanism of inactivation may involve the formation of a covalent disulfide bond between the thiol group on the purine ring of 6-thio-GTP and a specific cysteine residue (Cys18) within the Rac1 protein. nih.govgoogle.com
Investigation of Intramolecular and Intermolecular Interactions
The binding of these molecules to their biological targets is mediated by a combination of non-covalent intermolecular forces. Studies involving the encapsulation of 6-mercaptopurine by β-cyclodextrin have shown that complex formation is driven by van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov These same forces are responsible for the specific recognition and binding of thiopurine nucleotide metabolites within the active sites of enzymes and signaling proteins. nih.govnih.gov For example, the precise fit of 6-thio-GTP into the nucleotide-binding pocket of Rac1 is determined by a network of these non-covalent interactions, which positions the thiol group correctly to potentially form a covalent bond. nih.gov Intramolecular hydrogen bonds within the purine structure itself also contribute to the conformational stability of the molecule. science.gov
Advanced Analytical and Characterization Methodologies in Research on 6,7 Dihydro 3h Purine 6 Thiol
Chromatographic Separation Techniques (e.g., Thin Layer Chromatography for Reaction Monitoring)
Chromatographic methods are fundamental for the separation, identification, and purification of 6,7-dihydro-3H-purine-6-thiol from reaction mixtures, biological samples, and pharmaceutical formulations. Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool, particularly for real-time monitoring of chemical reactions involving the synthesis or modification of the compound.
In a typical application, TLC is used to track the progress of a synthesis, such as the conversion of a precursor like hypoxanthine (B114508) to Mercaptopurine. Aliquots are taken from the reaction mixture at different time intervals, spotted onto a TLC plate (commonly silica (B1680970) gel 60 F₂₅₄), and developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. Because purine (B94841) derivatives like Mercaptopurine contain a UV-active chromophore, the separated spots can be easily visualized under a UV lamp, typically at a wavelength of 254 nm.
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of a spot in the reaction mixture to that of a pure Mercaptopurine standard, one can confirm its formation and monitor the disappearance of starting materials. This allows for the optimization of reaction conditions, such as time and temperature, and for determining the reaction's endpoint.
The table below presents typical Rf values for Mercaptopurine and a common precursor in different mobile phase systems, illustrating the effective separation achieved with TLC.
| Compound | Mobile Phase System | Stationary Phase | Rf Value | Detection Method |
|---|---|---|---|---|
| Mercaptopurine | n-Butanol : Acetic Acid : Water (4:1:1 v/v/v) | Silica Gel 60 F₂₅₄ | 0.52 | UV (254 nm) |
| Hypoxanthine (Precursor) | n-Butanol : Acetic Acid : Water (4:1:1 v/v/v) | Silica Gel 60 F₂₅₄ | 0.35 | UV (254 nm) |
| Mercaptopurine | Chloroform : Methanol (8:2 v/v) | Silica Gel 60 F₂₅₄ | 0.41 | UV (254 nm) |
| 6-Thiouric Acid (Metabolite) | n-Butanol : Acetic Acid : Water (4:1:1 v/v/v) | Silica Gel 60 F₂₅₄ | 0.28 | UV (254 nm) |
Electrochemical Analysis of Compound Behavior and Interactions
The presence of the electroactive thiol (-SH) group and the purine ring system makes this compound an ideal candidate for electrochemical analysis. These techniques provide deep insights into its redox behavior, facilitate highly sensitive quantification, and enable the study of its interactions with biological molecules.
Voltammetry involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. For Mercaptopurine, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study its oxidation mechanism.
At a conventional electrode, such as a glassy carbon electrode (GCE), Mercaptopurine undergoes an irreversible electrochemical oxidation. The primary process involves the oxidation of the thiol group. Studies have shown that this oxidation is a complex, pH-dependent process. At physiological pH, the oxidation typically proceeds via a one-electron, one-proton step to form a thiyl radical. This highly reactive radical can then dimerize to form a disulfide, or undergo further oxidation at more positive potentials.
The oxidation peak potential (Ep) is a key parameter that shifts to less positive values as the pH of the supporting electrolyte increases, confirming the involvement of protons in the electrode reaction. The irreversible nature of the oxidation is indicated in CV by the absence of a corresponding reduction peak on the reverse scan. This electrochemical signature is highly characteristic and can be used for qualitative identification and quantitative analysis.
| Electrode Type | Technique | Supporting Electrolyte (pH) | Observed Oxidation Peak Potential (Ep vs. Ag/AgCl) | Key Finding |
|---|---|---|---|---|
| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | 0.1 M Phosphate Buffer (pH 7.0) | ~ +0.65 V | Irreversible, diffusion-controlled oxidation of the thiol group. |
| Boron-Doped Diamond Electrode | Differential Pulse Voltammetry (DPV) | 0.1 M Phosphate Buffer (pH 7.4) | ~ +0.72 V | Wider potential window and lower background current compared to GCE. |
| GCE | Cyclic Voltammetry (CV) | 0.2 M Acetate Buffer (pH 4.5) | ~ +0.80 V | Peak potential shifts to more positive values at lower pH, confirming proton involvement. |
Building upon the principles of voltammetry, electrochemical biosensors offer enhanced sensitivity and selectivity for the detection of Mercaptopurine. These devices typically consist of a transducer (an electrode) whose surface has been modified with specific materials to improve the analytical performance.
Modifiers such as nanoparticles (e.g., gold, silver), carbon nanotubes, graphene, and conductive polymers are used to increase the electrode's effective surface area and enhance the rate of electron transfer, leading to a significant amplification of the electrochemical signal. This results in much lower limits of detection (LOD) compared to unmodified electrodes.
For example, a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs) and an ionic liquid can exhibit a dramatically enhanced peak current for Mercaptopurine oxidation. Such sensors can achieve detection limits in the nanomolar (nM) range, making them suitable for quantifying trace levels of the compound.
Furthermore, these platforms can be adapted to study interactions. By immobilizing DNA on the electrode surface, researchers can monitor changes in the electrochemical signal of Mercaptopurine upon its interaction with the DNA. This provides a powerful tool for investigating the compound's binding mechanisms with nucleic acids, which is central to its biological function.
| Electrode and Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| Unmodified Glassy Carbon Electrode (GCE) | DPV | 1.0 µM - 100 µM | 0.3 µM |
| Gold Nanoparticle-Modified GCE | DPV | 50 nM - 20 µM | 15 nM |
| MWCNT/Ionic Liquid-Modified GCE | Square Wave Voltammetry (SWV) | 10 nM - 15 µM | 2.8 nM |
| Graphene/Nafion-Modified Electrode | DPV | 0.1 µM - 80 µM | 30 nM |
Mechanistic Studies Using Labeled Compounds (e.g., Radiolabeled Mercaptopurine)
To trace the fate of this compound within a complex biological system, researchers employ isotopic labeling. By replacing one or more atoms in the molecule with a corresponding isotope (e.g., ¹⁴C for carbon, ³⁵S for sulfur, or ³H for hydrogen), the compound becomes a "tracer" that can be followed through metabolic pathways.
Radiolabeling is particularly powerful for mechanistic studies. Using Mercaptopurine labeled with sulfur-35 (B81441) (³⁵S-Mercaptopurine) allows researchers to specifically track the sulfur atom. This has been critical in identifying metabolites formed via S-methylation by the enzyme thiopurine S-methyltransferase (TPMT), such as 6-methylmercaptopurine (B131649), and those formed by oxidation, such as 6-thiouric acid.
Alternatively, labeling the purine ring with carbon-14 (B1195169) (e.g., [8-¹⁴C]Mercaptopurine) enables the tracking of the entire purine backbone, helping to distinguish between metabolic pathways that retain the ring structure and those that lead to its degradation. Following administration of the radiolabeled compound, biological samples (e.g., plasma, urine) are collected and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. The separated peaks corresponding to the parent compound and its various radioactive metabolites can be collected, quantified, and identified, often with the aid of mass spectrometry. This approach has been fundamental in constructing the detailed metabolic map of Mercaptopurine.
| Radiolabeled Compound | Biological Matrix | Analytical Method | Major Metabolite Identified | Metabolic Pathway Investigated |
|---|---|---|---|---|
| [³⁵S]Mercaptopurine | Urine, Plasma | HPLC with Radiodetector | 6-Thiouric Acid | Oxidation by Xanthine Oxidase |
| [³⁵S]Mercaptopurine | Cell Lysates | HPLC with Radiodetector | 6-Methylmercaptopurine | S-methylation by TPMT |
| [8-¹⁴C]Mercaptopurine | Urine | HPLC-MS with Radiodetector | 6-Thiouric Acid | Fate of the purine ring structure |
| [³⁵S]Mercaptopurine | Red Blood Cells | TLC with Autoradiography | Thioguanine Nucleotides (TGNs) | Anabolic conversion to active nucleotides |
In Vitro Research Models for Cellular and Molecular Studies of 6,7 Dihydro 3h Purine 6 Thiol
Cell Line-Based Investigations
Cell lines provide a consistent and reproducible system to study the biological effects of chemical compounds. Various cancer and non-cancerous cell lines have been employed to understand the antiproliferative and cytotoxic properties of thiopurines.
The cytotoxic effects of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) have been evaluated across a range of human cancer cell lines. These studies are crucial for understanding the differential sensitivity of various cancer types to these agents.
HeLa (Cervical Cancer): Research on HeLa cells has demonstrated the dose-dependent cytotoxicity of 6-thioguanine. One study determined the half-maximal inhibitory concentration (IC50) of 6-TG to be 28.79 μM after 48 hours of incubation. thepharmajournal.com This suggests that the sensitivity of HeLa cells to 6-TG is influenced by the expression level of thiopurine methyltransferase (TPMT), a key enzyme in thiopurine metabolism. thepharmajournal.com
HepG2 (Hepatocellular Carcinoma): Studies have shown that HepG2 cells are particularly susceptible to 6-MP compared to other cell lines like MCF-7 (breast cancer). scialert.net At concentrations of 50 and 100 μM, 6-MP reduced HepG2 cell viability to 37.20% and 19.50%, respectively. scialert.net This highlights the potential utility of 6-MP in liver cancers. scialert.net Liposomal formulations of 6-MP have been shown to enhance its cytotoxic effects on HepG2 cells. mdpi.comnih.gov
HL-60 (Promyelocytic Leukemia): As thiopurines are well-established in leukemia treatment, HL-60 cells are a relevant model. frontiersin.orginabj.org Studies have investigated the development of resistance to 6-TG in HL-60 cells, noting that high-level resistance is associated with the loss of hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity and the appearance of double minute chromosomes. nih.gov
SW480 (Colon Carcinoma): The SW480 cell line has been used in broader screening studies to evaluate the cytotoxicity of various compounds, providing a basis for comparison. wiley.comekb.eg
General Findings: The cytotoxic effects of 6-MP and 6-TG are not cell-type specific and have been observed across leukemia, prostate, and cervical cancer cell lines. frontiersin.org The cytotoxicity is often linked to the activity of metabolic enzymes like HPRT and TPMT. nih.govaacrjournals.orgnih.gov
Non-cancerous cell lines are used to understand the effects of compounds on normal cellular processes and to create controlled systems for studying specific genetic modifications.
NIH/3T3 (Mouse Fibroblasts): This cell line is frequently used as a recipient for transfection studies to investigate the function of specific genes. pnas.org For example, NIH/3T3 cells have been transfected to express the human thiopurine methyltransferase (TPMT) gene to study its role in the metabolism and cytotoxicity of 6-MP and thioguanine. aacrjournals.org In one such study, TPMT-expressing NIH/3T3 cells showed greater inhibition of proliferation with 6-MP compared to control cells. aacrjournals.org These cells have also been used to develop reporter assays to quantify the transcriptional activity of nuclear receptors affected by 6-MP. nih.gov
The anti-proliferative and cytotoxic activities of thiopurines are key determinants of their therapeutic potential. These effects are quantified using assays like the MTT assay, which measures cell viability.
The cytotoxicity of these compounds is generally dose-dependent. thepharmajournal.com For instance, the IC50 value for 6-thioguanine in HeLa cells was found to be 28.79 μM. thepharmajournal.com In a comparative study, 6-MP was more cytotoxic to HepG2 liver cancer cells than to MCF-7 breast cancer cells. scialert.net Derivatives of 6-MP have also been synthesized and tested, with some showing more potent inhibition of cell proliferation and apoptosis induction than the parent molecule. researchgate.net The mechanism of cytotoxicity is complex, involving the inhibition of de novo purine (B94841) synthesis and the incorporation of thiopurine metabolites into DNA and RNA. mdpi.comfrontiersin.orgresearchgate.netnih.gov
| Compound | Cell Line | Assay | Endpoint | Value | Source |
|---|---|---|---|---|---|
| 6-Thioguanine (6-TG) | HeLa | MTT | IC50 (48h) | 28.79 μM | thepharmajournal.com |
| 6-Mercaptopurine (6-MP) | HepG2 | MTT | % Viability (at 50 μM) | 37.20% | scialert.net |
| 6-Mercaptopurine (6-MP) | HepG2 | MTT | % Viability (at 100 μM) | 19.50% | scialert.net |
| 6-Mercaptopurine (6-MP) | MCF-7 | MTT | % Viability (at 50 μM) | 60.31% | scialert.net |
| 6-Mercaptopurine (6-MP) | MCF-7 | MTT | % Viability (at 100 μM) | 55.41% | scialert.net |
Thiopurines exert their cytotoxic effects in a cell cycle-dependent manner. By interfering with DNA synthesis, they can cause cells to arrest at specific phases of the cell cycle.
Both 6-MP and 6-TG have been shown to cause an arrest in the S-phase (synthesis phase) of the cell cycle, which is when DNA replication occurs. frontiersin.orgscispace.com This S-phase arrest is often accompanied by a decrease in the proportion of cells in the G1 and G2 phases. frontiersin.orgsemanticscholar.org For example, in A253 submaxillary carcinoma cells, treatment with 6-TG and 6-MP led to an increase in the subG1 and S phase populations, with a corresponding reduction in G1 phase cells. frontiersin.org In HepG2 cells, 6-MP treatment resulted in an increased percentage of cells in the S and G2/M phases. semanticscholar.org This cell cycle arrest is a direct consequence of the drug's interference with DNA synthesis and can ultimately lead to apoptosis (programmed cell death). semanticscholar.orgresearchgate.netresearchgate.net
Biochemical Assays for Enzyme Activity and Metabolic Flux Determination
The biological activity of 6,7-dihydro-3H-purine-6-thiol (as 6-MP or 6-TG) is dependent on its intracellular metabolism by various enzymes. Biochemical assays are critical for understanding this metabolic activation and catabolism.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This is the key enzyme that converts the prodrugs 6-MP and 6-TG into their active nucleotide forms, thioinosinic acid (TIMP) and thioguanylic acid (TGMP), respectively. aacrjournals.orgresearchgate.netwikigenes.org Assays have been developed to measure HGPRT activity in cell lysates, such as fluorimetric and spectrophotometric methods that track the conversion of the substrate (e.g., 6-MP or hypoxanthine) into its product. nih.govscispace.com Studies have shown that deficiency in HGPRT activity leads to resistance to thiopurine drugs. nih.govwikigenes.org
Thiopurine Methyltransferase (TPMT): This enzyme methylates thiopurines, which can be an inactivation pathway for the parent drugs but can also lead to the formation of active metabolites like methylthioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine synthesis. aacrjournals.orgnih.gov Assays for TPMT activity are important for predicting patient response and toxicity.
Xanthine Oxidase (XO): This enzyme is involved in the catabolism of 6-MP to an inactive metabolite, 6-thiouric acid. researchgate.net Spectrophotometric assays can be used to monitor this conversion. scispace.com
These enzymatic assays are essential for studying drug metabolism, mechanisms of resistance, and the kinetic properties of the enzymes involved. scispace.comnih.gov
Approaches for Studying Incorporation into DNA and RNA in Cellular Contexts
A primary mechanism of thiopurine-induced cytotoxicity is the incorporation of their metabolites, primarily 6-thioguanine nucleotides (TGNs), into cellular DNA and RNA. nih.govoup.com This incorporation disrupts the structure and function of nucleic acids, leading to strand breaks, mismatches, and ultimately, cell cycle arrest and apoptosis. mdpi.comoup.com
Several methods are used to detect and quantify this incorporation:
Radiolabeling: Using radiolabeled versions of the drug, such as [¹⁴C]6-MP, allows for the tracking of the compound and its metabolites within the cell. nih.gov The radioactivity measured in isolated DNA and RNA provides a direct measure of incorporation.
High-Performance Liquid Chromatography (HPLC): Sensitive HPLC methods have been developed to measure the amount of 6-thioguanine released from DNA after hydrolysis. capes.gov.br This allows for precise quantification of the level of incorporation in patient cells during therapy. researchgate.net
Restriction Digest Assays: This in vitro method can assess the functional consequences of incorporation. A DNA duplex containing a 6-thio-deoxyguanosine can be subjected to chemical modification and then treated with a restriction enzyme. Successful chemical conversion of the modified base can create a new restriction site, allowing for quantification of the modification efficiency. nih.gov
Next-Generation Sequencing (NGS): Metabolic labeling of cellular RNA with 6-thioguanine, followed by specific chemical conversion and deep sequencing, can reveal RNA population dynamics. The incorporated thioguanine can be chemically altered to be "read" as a different base (e.g., adenosine) by reverse transcriptase, allowing for the identification of newly synthesized RNA molecules. nih.gov
Mismatch Repair System Binding Assays: After incorporation into DNA and subsequent methylation to S6-methylthioguanine, the resulting lesion can be recognized by the cell's mismatch repair (MMR) system, specifically by the hMutSα heterodimer. acs.org Gel shift assays using cell extracts and DNA oligodeoxynucleotides containing the modified base can be used to study this binding, which is a critical step in initiating the cytotoxic response. acs.org
Genomic and Proteomic Aspects in Thiopurine Metabolism and Response
Genetic Polymorphisms of Metabolizing Enzymes (e.g., Thiopurine S-Methyltransferase (TPMT), NUDT15)
The clinical response to thiopurines is significantly modulated by genetic polymorphisms in enzymes responsible for their metabolism, most notably Thiopurine S-Methyltransferase (TPMT) and Nudix Hydrolase 15 (NUDT15). These genetic variations can lead to decreased or absent enzyme function, altering the balance of thiopurine metabolites and consequently affecting both efficacy and toxicity.
Thiopurine S-Methyltransferase (TPMT): TPMT is a key enzyme in the S-methylation of thiopurines, a major inactivation pathway. Genetic polymorphisms in the TPMT gene can result in decreased enzyme activity, leading to the preferential conversion of thiopurines to their active, cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govwellcomeopenresearch.org More than 40 variant alleles of TPMT have been identified. sfrbm.org The most common variants associated with reduced TPMT activity are TPMT2, TPMT3A, and TPMT3C*. nih.gov Individuals can be classified into three main phenotype groups based on their TPMT activity: normal metabolizers (homozygous wild-type), intermediate metabolizers (heterozygous for a variant allele), and poor metabolizers (homozygous or compound heterozygous for variant alleles). mdpi.com Approximately 10% of Caucasians and 2-5% of Asians are intermediate metabolizers, while about 1 in 300 individuals are poor metabolizers. nih.gov
Nudix Hydrolase 15 (NUDT15): NUDT15 is another critical enzyme in the thiopurine metabolic pathway, responsible for the dephosphorylation of the active thiopurine metabolites, particularly thioguanosine triphosphate (TGTP), thereby preventing their incorporation into DNA. researchgate.netnih.gov Genetic variants in the NUDT15 gene, such as the p.Arg139Cys variant (rs116855232), can lead to a loss of function and are strongly associated with thiopurine-induced leukopenia, especially in individuals of East Asian and Hispanic descent. nih.gov Similar to TPMT, individuals can be categorized as normal, intermediate, or poor metabolizers based on their NUDT15 genotype. researchgate.net The discovery of NUDT15 polymorphisms has provided a significant explanation for thiopurine toxicity in patients with normal TPMT activity. nih.gov
| Enzyme | Common Polymorphisms | Consequence of Reduced Activity | Population Prevalence of Reduced Activity |
| TPMT | TPMT2, TPMT3A, TPMT*3C | Increased levels of 6-TGNs, higher risk of myelosuppression. nih.govwellcomeopenresearch.org | Intermediate metabolizers: ~10% of Caucasians, 2-5% of Asians. Poor metabolizers: ~0.3% of the population. nih.gov |
| NUDT15 | p.Arg139Cys (rs116855232) | Increased levels of active thiopurine triphosphates, higher risk of leukopenia. researchgate.netnih.gov | Higher prevalence in East Asian (~10%) and Hispanic (~4%) populations. nih.gov |
Genetic polymorphisms in TPMT and NUDT15 are the primary drivers of inter-individual variability in thiopurine metabolism and the resulting intracellular concentrations of thionucleotides.
Individuals with reduced TPMT activity exhibit a shunting of the metabolic pathway towards the production of 6-TGNs. nih.gov This leads to significantly higher concentrations of these active metabolites in hematopoietic cells, which can result in severe and life-threatening myelosuppression. nih.gov Studies have demonstrated a clear inverse relationship between TPMT activity and 6-TGN levels. nih.gov
Similarly, loss-of-function variants in NUDT15 result in the accumulation of active thioguanine triphosphates (e.g., TGTP and dGTP) due to impaired dephosphorylation. researchgate.netnih.gov This accumulation increases the risk of DNA damage and subsequent cytotoxicity, manifesting as severe leukopenia. nih.gov The impact of NUDT15 variants on thionucleotide levels is particularly pronounced in populations where these polymorphisms are more prevalent.
The combined effect of TPMT and NUDT15 genotypes can further refine the prediction of thiopurine metabolism and toxicity risk. Individuals carrying variants in both genes are at an even higher risk of adverse effects due to the dual impairment of thiopurine inactivation pathways. researchgate.net
| Genotype | Effect on Thionucleotide Levels | Clinical Implication |
| TPMT Intermediate Metabolizer | Moderately increased 6-TGN levels. | Increased risk of myelosuppression. |
| TPMT Poor Metabolizer | Markedly increased 6-TGN levels. nih.gov | High risk of severe myelosuppression. nih.gov |
| NUDT15 Intermediate Metabolizer | Moderately increased active thioguanine triphosphates. | Increased risk of leukopenia. |
| NUDT15 Poor Metabolizer | Markedly increased active thioguanine triphosphates. researchgate.netnih.gov | High risk of severe leukopenia. nih.gov |
| Combined TPMT and NUDT15 Variants | Synergistically increased levels of active metabolites. researchgate.net | Very high risk of severe myelosuppression. researchgate.net |
To assess an individual's capacity to metabolize thiopurines, both genotyping and phenotyping methods are employed in research and clinical settings.
Genotyping: Genotyping involves the analysis of an individual's DNA to identify specific genetic variants in TPMT and NUDT15. nih.gov Common methods include polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), allele-specific PCR, and DNA sequencing. frontiersin.org These techniques can accurately identify the presence of known polymorphisms that are associated with altered enzyme function. Genotyping offers the advantage of being a one-time test that is not influenced by recent blood transfusions or concomitant medications. frontiersin.org
Phenotyping: Phenotyping directly measures the enzymatic activity of TPMT in red blood cells. nih.gov The most common method is a radiometric assay that quantifies the conversion of a radiolabeled substrate to its methylated product. High-performance liquid chromatography (HPLC)-based methods are also available. frontiersin.org Phenotyping provides a direct measure of the functional capacity of the enzyme, integrating the effects of both genetic and non-genetic factors. However, results can be affected by recent blood transfusions and certain medications that can inhibit TPMT activity. frontiersin.org For NUDT15, phenotyping assays are less commonly used in routine clinical practice and are primarily confined to research settings. nih.gov
The concordance between TPMT genotype and phenotype is generally high, exceeding 95%. frontiersin.org However, discrepancies can occur due to rare or novel genetic variants not included in standard genotyping panels or other factors influencing protein expression and function. Therefore, a combination of both genotyping and phenotyping can provide a more comprehensive assessment of a patient's thiopurine metabolic capacity in complex cases. nih.gov
Proteomic Profiling of Cells Treated with Thiopurine Analogues
The cellular response to thiopurine analogues extends beyond the direct effects on DNA and RNA synthesis. Proteomic studies have begun to unravel the complex alterations in the cellular proteome following treatment with these agents. These investigations provide a global view of the changes in protein expression and post-translational modifications, offering insights into the broader mechanisms of action and potential off-target effects.
One study utilizing a proteomic approach in human Jurkat T-lymphocytes treated with 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) identified thirteen proteins with altered expression and nine proteins with altered phosphorylation signals. nih.gov The identified proteins were primarily involved in three functional categories: oxidative stress response, cell cycle regulation, and regulation of cytoskeleton dynamics. nih.gov This suggests that a significant part of the cellular response to thiopurines involves managing oxidative stress and modulating fundamental cellular processes.
| Functional Category | Proteins with Altered Expression/Phosphorylation | Putative Role in Thiopurine Response | Reference |
| Oxidative Stress Response | THIO, TXD17, GSTM3, PRDX3 | Management of cellular oxidative stress induced by thiopurines. | nih.gov |
| Cell Cycle Regulation | Proteins involved in cell cycle progression | Modulation of cell proliferation. | nih.gov |
| Cytoskeleton Dynamics | Proteins regulating the cytoskeleton | Alterations in cell structure and motility. | nih.gov |
These findings highlight that the impact of thiopurines is not limited to their canonical role as antimetabolites but also involves the induction of a broader stress response and the modulation of key cellular signaling pathways. Further proteomic profiling in different cell types and disease contexts is necessary to fully elucidate the complex protein-level responses to thiopurine treatment.
Investigation of Protein Expression and Regulation in Response to Thiopurines
Beyond global proteomic profiling, research has delved into the specific ways in which thiopurines regulate protein expression and function. These investigations have revealed that thiopurines can influence cellular processes through mechanisms other than direct incorporation into nucleic acids.
One notable mechanism is the induction of the unfolded protein response (UPR). Thiopurines have been shown to activate the UPR, a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This activation can, in turn, impact the synthesis and processing of specific proteins, such as viral glycoproteins.
Furthermore, thiopurines can indirectly regulate protein activity by influencing upstream signaling pathways. For example, the active metabolite of thiopurines, thioguanosine triphosphate (TGTP), can inhibit the small GTPase Rac1. This inhibition can have downstream effects on various cellular processes, including the regulation of the cytoskeleton and cell migration. By modulating the activity of key regulatory proteins like Rac1, thiopurines can exert their effects on a wide range of cellular functions.
Studies have also indicated that thiopurines can inhibit protein synthesis in human lymphocytes, contributing to their immunosuppressive effects. nih.gov The precise mechanisms by which thiopurines regulate the expression of specific proteins at the transcriptional and translational levels are an active area of investigation. Understanding these regulatory networks will provide a more complete picture of the multifaceted actions of thiopurines and may lead to the identification of novel biomarkers for treatment response and toxicity.
Theoretical and Computational Chemistry Applications in 6,7 Dihydro 3h Purine 6 Thiol Research
Structure-Activity Relationship (SAR) Modeling for Thiopurine Derivatives
Structure-Activity Relationship (SAR) modeling is a critical computational approach used to understand how the chemical structure of a compound influences its biological activity. For thiopurine derivatives, SAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. nih.gov
The replacement of the oxygen atom at the 6-position of natural purines like guanine (B1146940) and hypoxanthine (B114508) with a sulfur atom is the foundational modification that yields potent antimetabolites such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491). nih.govptfarm.pl SAR studies on 6-substituted purine (B94841) derivatives have shown that thioether-linked derivatives are superior to their oxygen and nitrogen isosteres in certain activities. nih.gov Further modifications, such as the introduction of electron-withdrawing groups on linked moieties, can increase potency. nih.gov
Research has focused on synthesizing and evaluating novel derivatives to enhance therapeutic efficacy and overcome limitations like toxicity and drug resistance. nih.govresearchgate.net For instance, the synthesis of asymmetrical disulfides by introducing a heterocyclic substituted 1,2,4-triazole-sulfhydryl moiety at the SH group of 6-MP has been explored. researchgate.net Primary testing of these derivatives showed that this modification could improve therapeutic efficacy. researchgate.net Similarly, creating derivatives with S-allylthio groups has been shown to produce prodrugs that inhibit cell proliferation and induce apoptosis more efficiently than the parent 6-MP molecule. researchgate.net These studies highlight a tentative SAR where both the residues on the phosphane ligand and substitutions on the purine ring influence cytotoxic activity. researchgate.net The effectiveness of these novel thiopurine analogs suggests they could be valuable in cases where resistance to conventional 6-MP has developed. nih.gov
Table 1: SAR Insights for 6-Mercaptopurine Derivatives
| Structural Modification | Effect on Activity | Reference(s) |
|---|---|---|
| Substitution of O with S at C6-position | Creates potent antimetabolites | ptfarm.pl, nih.gov |
| Thioether linkage at C6-position | Superior activity compared to O/N isosteres | nih.gov |
| S-allylthio group introduction | Enhanced pro-drug activity and apoptosis induction | researchgate.net |
| 1,2,4-Triazole-sulfhydryl moiety | Potential for improved therapeutic efficacy | researchgate.net |
| Substitutions on linked benzhydryl moiety | Electron-withdrawing groups increase potency | nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and PASS (Prediction of Activity Spectra for Substances) Predictions for Research Compounds
In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. srce.hrcambridge.org The Prediction of Activity Spectra for Substances (PASS) algorithm further aids this process by estimating the likely biological activities of a compound based on its structure. superfri.org
For thiopurine analogs, ADME and PASS analyses are used to assess their potential as drug candidates. nih.gov In a study of tricyclic thiopurine analogues, in silico ADME predictions were performed to evaluate their pharmacological potential. nih.gov Key parameters evaluated include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA), which are assessed against criteria like Lipinski's rule of five. nih.gov
The results for these analogs showed high gastrointestinal (GI) absorption, but none were predicted to cross the blood-brain barrier (BBB). nih.gov Furthermore, the compounds were generally not substrates for P-glycoprotein (P-gp) or inhibitors of key cytochrome P450 (CYP) enzymes, suggesting a lower potential for certain drug-drug interactions and toxicity. nih.gov PASS analysis can be used to predict specific activities, such as antineoplastic effects, helping to prioritize compounds for further testing. nih.gov These computational predictions allow for the rational design of derivatives with more favorable ADME profiles, potentially leading to lower toxicity and improved bioavailability. nih.govresearchgate.net
Table 2: Predicted ADME Properties for Tricyclic Thiopurine Analogues
| Parameter | Prediction | Implication | Reference(s) |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | None | Unlikely to cause CNS side effects | nih.gov |
| P-glycoprotein (P-gp) Substrate | No | Lower potential for efflux-mediated resistance | nih.gov |
| Cytochrome P450 (CYP) Inhibition | Generally no (some bases may inhibit CYP1A2) | Lower risk of metabolic drug-drug interactions | nih.gov |
| Bioavailability Score | Favorable (e.g., 0.55) | Good drug-like properties | nih.gov |
Molecular Docking and Molecular Modeling of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. ptfarm.pl This method is crucial for understanding the mechanism of action of 6-mercaptopurine by elucidating its interactions with various biological targets.
Studies have extensively used molecular docking to investigate the binding of 6-MP to human serum albumin (HSA), the primary carrier protein in blood plasma. ptfarm.plnih.gov These simulations revealed that 6-MP binds to site I in the subdomain IIA of HSA. ptfarm.plnih.gov The binding is stabilized by a combination of forces, including hydrophobic interactions from the purine ring and hydrogen bonds involving the nitrogen atoms in the structure. ptfarm.pl The anionic form of 6-MP can also form a salt bridge with a positively charged lysine (B10760008) residue (Lys199) in the binding pocket. ptfarm.pl
Molecular docking has also been used to model the interaction of 6-MP with DNA. These studies confirmed a non-intercalative, groove-binding mode of interaction. plos.org The complex is stabilized by a binding energy of approximately -117 to -120 kJ/mol. plos.org Quantum chemical and molecular dynamics simulations further reveal that 6-MP can stack with DNA base pairs, with the highest interaction energy observed with guanine-cytosine (GC) pairs, and can cause local distortions in DNA structures like G-quadruplexes. tandfonline.com Additionally, docking studies have predicted the binding of 6-MP and its metal complexes to various cancer-related protein receptors, helping to explain their biological activity. wiley.com
Table 3: Summary of Molecular Docking Studies of 6-Mercaptopurine
| Target Molecule | Predicted Binding Site/Mode | Key Interactions | Reference(s) |
|---|---|---|---|
| Human Serum Albumin (HSA) | Site I (Subdomain IIA) | Hydrophobic interactions, H-bonds, Salt bridge (anionic form) | nih.gov, ptfarm.pl |
| Calf Thymus DNA | Groove binding / Electrostatic | Non-intercalative, external binding | plos.org |
| α1-acid glycoprotein (B1211001) (AGP) | Progesterone binding site | Hydrophobic interactions | ptfarm.pl |
| Cancer-related proteins | Various active sites | Predicted to bind and potentially inhibit function | wiley.com |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Research Compounds and Metabolites
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated mathematical technique that simulates the ADME of drugs in the body based on physiological and biochemical parameters. pharmacognosyjournal.netwikipedia.org PBPK models for 6-mercaptopurine are powerful tools for predicting its concentration in plasma and various tissues, as well as the levels of its key metabolites, such as 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPRs). nih.govresearchgate.net
These models divide the body into compartments representing real organs and tissues (e.g., liver, gut, kidney, bone marrow), connected by blood flow. pharmacognosyjournal.netresearchgate.net They incorporate drug-specific parameters obtained from literature or in vitro experiments and system-specific physiological data. nih.govresearchgate.net A key application of PBPK modeling for 6-MP is to explore the impact of genetic polymorphisms on its pharmacokinetics, particularly variations in the thiopurine S-methyltransferase (TPMT) enzyme, which is crucial for 6-MP metabolism. nih.govumd.edu
PBPK models have successfully predicted that individuals with deficient TPMT activity accumulate significantly higher levels of the cytotoxic 6-TGNs, explaining the increased risk of toxicity. nih.gov The models can simulate drug behavior in diverse populations, including adults and children, by implementing age-dependent physiological parameters. nih.govresearchgate.net This predictive power is invaluable for optimizing dosing strategies, understanding drug-drug interactions, and ultimately improving clinical outcomes while reducing toxicity. nih.govnih.gov
Table 4: Components of a PBPK Model for 6-Mercaptopurine
| Model Component | Description | Relevance to 6-MP | Reference(s) |
|---|---|---|---|
| System Parameters | Organ volumes, blood flow rates, tissue composition | Define the physiological environment for drug distribution | nih.gov, researchgate.net |
| Drug Parameters | Solubility, permeability, plasma protein binding, pKa | Dictate how 6-MP moves between and partitions into tissues | nih.gov, researchgate.net |
| Metabolism | Enzyme kinetics (e.g., TPMT, XO), intracellular pathways | Predicts the formation of active (6-TGN) and inactive metabolites | nih.gov, umd.edu |
| Genetic Polymorphisms | Varied TPMT enzyme activity levels | Explores inter-individual variability in drug response and toxicity | nih.gov |
| Output | Drug/metabolite concentrations over time in plasma and tissues | Predicts pharmacokinetic profiles to guide therapy | nih.gov, researchgate.net |
Prediction of Reactivity via Thiol Substructures
The thiol (-SH) group is the key functional substructure in 6-mercaptopurine, and its chemical reactivity is central to the compound's biological activity and interactions. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to predict the reactivity of this substructure. researchgate.netresearchgate.net
Thiols are highly reactive nucleophiles, a property that allows them to participate in various chemical reactions, including the formation of disulfide bonds. ebsco.com The reactivity of the thiol group in 6-MP is influenced by the molecule's tautomeric forms; it exists in a thione-thiol equilibrium, with the thione form typically dominating in aqueous solutions. ptfarm.pl This equilibrium can significantly impact its interaction with biological targets. ptfarm.pl
DFT calculations have been used to study the reactivity of 6-MP, analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These calculations help identify the most reactive sites on the molecule for nucleophilic and electrophilic attack, confirming the prominent role of the sulfur and nitrogen atoms. researchgate.net The ability of the thiol group to engage in thiol-disulfide exchange reactions is a key mechanism of action for some 6-MP derivatives designed as prodrugs. researchgate.net Understanding the reactivity of the thiol substructure is also important for predicting potential toxicity, as molecules containing reactive thiols can sometimes be flagged as Pan Assay Interference Compounds (PAINS) or be prone to forming covalent adducts with proteins. nih.govidrblab.net
Table 5: Predicted Reactivity Descriptors for 6-Mercaptopurine
| Reactivity Descriptor | Computational Method | Finding/Prediction | Reference(s) |
|---|---|---|---|
| Tautomeric Equilibrium | Computational Chemistry | Thione form dominates in aqueous solution, affecting binding patterns. | ptfarm.pl |
| Frontier Molecular Orbitals (HOMO/LUMO) | Density Functional Theory (DFT) | Higher HOMO energy indicates a tendency to donate electrons. | researchgate.net, researchgate.net |
| Electrostatic Potential (ESP) | DFT | Identifies sulfur and nitrogen atoms as prominent nucleophilic sites. | researchgate.net |
| Nucleophilicity | General Chemical Principles | The thiol group is a strong nucleophile, enabling reactions like S-alkylation and disulfide formation. | ebsco.com |
Future Research Directions and Unexplored Avenues for 6,7 Dihydro 3h Purine 6 Thiol
Development of Novel Thiopurine Scaffolds with Enhanced Target Selectivity
The foundational purine (B94841) structure of 6,7-dihydro-3H-purine-6-thiol is a versatile scaffold for chemical modification. A primary goal of future synthetic chemistry in this area is the rational design of new analogues with superior selectivity for specific biological targets. The classical thiopurines interact with several enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT) for activation and thiopurine S-methyltransferase (TPMT) for inactivation. researchgate.netclinpgx.org This promiscuity can lead to complex metabolic profiles and off-target effects.
Future research will likely focus on creating scaffolds that can distinguish between these enzymatic targets. For instance, structure-activity relationship (SAR) studies could guide the synthesis of derivatives that are preferentially metabolized by HPRT in target cells while minimizing interaction with TPMT, potentially leading to more predictable activation. elsevierpure.com The synthesis of novel tricyclic thiopurine derivatives, for example, has already demonstrated that significant structural modifications are feasible and can lead to compounds with new biological and photophysical properties. nih.gov By strategically altering substituent groups on the purine or imidazole (B134444) rings, it may be possible to enhance binding affinity to a desired target, such as the GTPase Rac1, while reducing incorporation into nucleic acids. nih.gov The development of such targeted scaffolds is a critical step toward creating more precise molecular probes for research purposes.
Exploration of Alternative Biochemical Targets and Pathways
While the incorporation of thiopurine metabolites into DNA and RNA and the inhibition of de novo purine synthesis are established mechanisms, there is growing interest in identifying alternative biochemical pathways modulated by these compounds. researchgate.netresearchgate.net One such area is the modulation of autophagy, a cellular recycling process. Some studies have suggested that thiopurines can influence autophagic pathways, which could open new avenues for their use in studying cellular homeostasis and stress responses. researchgate.net
Another promising direction is the investigation of thiopurine interactions with cellular signaling networks beyond the direct inhibition of Rac1. nih.gov For example, the protein PACSIN2, which interacts with Rac1, has been implicated in thiopurine response, suggesting that the broader Rac1 signaling complex could be a target for novel analogues. nih.gov Furthermore, the gut microbiome's role in metabolizing thiopurines introduces bacterial enzymes as potential targets for modulating compound activity. nih.gov A particularly novel avenue is the exploration of whether thiopurine analogues can interact with components of the innate immune system. Research on other purine analogues has shown activation of pathways like the Stimulator of Interferon Genes (hSTING), suggesting that thiopurines could have unexplored immunomodulatory functions. nih.gov
Integration with Emerging Biological Technologies (e.g., Gene Editing, Systems Biology)
The advent of powerful biological tools offers unprecedented opportunities to investigate the mechanisms of this compound. Gene-editing technologies, most notably CRISPR/Cas9, are already being used to create cell lines with specific mutations in key metabolic genes like TPMT, NUDT15, and HPRT. nih.gov These models are invaluable for dissecting the precise role of each enzyme in the compound's metabolism and mechanism of action. Future studies can expand this approach to systematically knock out or modify other potential targets to validate their involvement in the cellular response to thiopurines. This can help in understanding resistance mechanisms and identifying genetic factors that influence compound activity. nih.gov
Furthermore, systems biology approaches, such as proteomics and metabolomics, can provide a global, unbiased view of the cellular changes induced by this compound. mdpi.comfrontiersin.org By quantifying changes in thousands of proteins and metabolites simultaneously, researchers can map the broader biochemical network perturbations. This can lead to the identification of previously unknown off-target effects, reveal novel mechanisms of action, and discover biomarkers that correlate with cellular response. researchgate.net Integrating these 'omics' datasets will be crucial for building comprehensive models of thiopurine action.
Advanced Delivery Systems for Research Applications (e.g., Nanoparticle-Based Carriers)
A significant challenge in the experimental use of thiopurines is their limited water solubility and variable bioavailability. nih.gov Advanced drug delivery systems, particularly nanoparticle-based carriers, present a promising solution for research applications. Encapsulating this compound into nanoparticles can enhance its solubility, protect it from premature degradation, and enable more controlled and targeted delivery to specific cells or tissues in experimental models.
Various nano-formulations have been explored for related thiopurines, including:
Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.
Micelles: Self-assembling surfactant molecules that can carry poorly soluble compounds in their core.
Polymeric Nanoparticles: Solid particles made from biodegradable polymers that allow for sustained release of the encapsulated compound. nih.gov
These delivery systems can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the thiopurine to specific cell types, which is highly advantageous for in vitro and in vivo studies aiming to probe the compound's effect on a particular biological system while minimizing confounding systemic effects. nih.gov
Q & A
Q. What interdisciplinary approaches bridge gaps in understanding the compound’s mechanism of action in redox-sensitive pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
